D-4F peptide
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Overview
Description
D-4F peptide is an apolipoprotein A-I mimetic peptide composed of 18 amino acids, including four phenylalanine residues. It is synthesized from D-amino acids and has demonstrated significant anti-atherogenic properties. This compound is known for its ability to sequester oxidized phospholipids, remodel high-density lipoprotein, and promote cholesterol efflux from macrophage-derived foam cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-4F peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids, which are coupled to a solid support resin. The peptide chain is elongated by repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the final product. The production process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-4F peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or other reactive oxygen species.
Substitution: Substitution reactions involve the replacement of specific amino acid residues within the peptide to modify its properties.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered biological activities. For example, oxidized this compound exhibits enhanced antioxidant properties, while reduced this compound may have different structural and functional characteristics .
Scientific Research Applications
D-4F peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Medicine: Explored for its potential therapeutic effects in treating atherosclerosis, cardiovascular diseases, and neurogenic inflammation
Industry: Utilized in the development of novel peptide-based therapeutics and diagnostic tools.
Mechanism of Action
D-4F peptide exerts its effects through several mechanisms:
Sequestration of Oxidized Phospholipids: This compound binds to and neutralizes oxidized phospholipids, preventing their pro-inflammatory effects.
Remodeling of High-Density Lipoprotein: This compound promotes the formation of pre-β high-density lipoprotein, enhancing cholesterol efflux and reverse cholesterol transport.
Promotion of Cholesterol Efflux: This compound facilitates the removal of cholesterol from macrophage-derived foam cells, reducing atherosclerotic plaque formation.
Activation of eNOS/NO Pathway: This compound enhances nitric oxide production and endothelial nitric oxide synthase expression, improving endothelial function.
Comparison with Similar Compounds
D-4F peptide is compared with other apolipoprotein A-I mimetic peptides, such as 4F and 6F peptides. These peptides share similar structural features and biological activities but differ in their amino acid sequences and specific effects .
4F Peptide: Similar to this compound but synthesized from L-amino acids.
6F Peptide: A related peptide that does not require end-blocking groups for efficacy.
This compound stands out due to its unique synthesis from D-amino acids, which enhances its stability and resistance to enzymatic degradation .
Properties
CAS No. |
595579-88-7 |
---|---|
Molecular Formula |
C114H156N24O28 |
Molecular Weight |
2310.6 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90+,91-,96-/m1/s1 |
InChI Key |
ZKKBZMXTFBAQLP-YNPPSTMPSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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